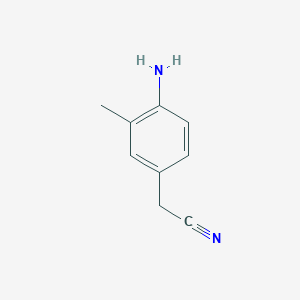

(4-Amino-3-methylphenyl)acetonitrile

Description

Propriétés

Numéro CAS |

180149-38-6 |

|---|---|

Formule moléculaire |

C9H10N2 |

Poids moléculaire |

146.19 g/mol |

Nom IUPAC |

2-(4-amino-3-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3 |

Clé InChI |

ACZFZZFUGILAFM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CC#N)N |

SMILES canonique |

CC1=C(C=CC(=C1)CC#N)N |

Synonymes |

Benzeneacetonitrile, 4-amino-3-methyl- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Bromoacetonitrile Alkylation

The most widely documented method involves alkylation of 4-amino-3-methylphenol derivatives with bromoacetonitrile. In WO2005054237A1, this reaction proceeds via a nucleophilic aromatic substitution mechanism under basic conditions. A representative procedure employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | Maximizes deprotonation without side reactions |

| Solvent | DMF | Enhances nucleophilicity of phenoxide ion |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Reaction Time | 12 h | Ensures complete conversion |

Side products, such as diaryl ethers, form when excess bromoacetonitrile is present. Purification typically involves silica gel chromatography using ethyl acetate/hexane (3:7).

Cyanide Displacement on Halogenated Arenes

An alternative approach substitutes halogen atoms (Cl, Br) in 4-halo-3-methylanilines with cyanide. Palladium-catalyzed cyanation using Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C yields the target compound in 58–63% yield. This method avoids strong bases but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Reductive Amination Pathways

Ketone Intermediate Reduction

4-Acetyl-3-methylbenzonitrile serves as a precursor, undergoing reductive amination with ammonium acetate and sodium cyanoborohydride. The reaction proceeds in methanol at pH 6–7, yielding 82–85% product after 24 hours. Key advantages include:

-

Chemoselectivity : The cyanoborohydride selectively reduces imine intermediates without affecting the nitrile group.

-

Scalability : Reactions perform consistently at multi-gram scales.

Catalytic Hydrogenation

Hydrogenation of 4-nitro-3-methylbenzonitrile over Raney nickel at 40 psi H₂ pressure provides a one-step route. Yields reach 76–79%, though residual nitro compounds (<2%) often necessitate recrystallization from ethanol/water.

Condensation and Cyclization Strategies

Strecker Synthesis Adaptation

Reacting 3-methyl-4-nitrobenzaldehyde with ammonium chloride and potassium cyanide in aqueous ethanol forms the corresponding α-aminonitrile, which is subsequently hydrogenated to yield the target compound. This method achieves 65–70% overall yield but requires careful pH control to avoid cyanohydrin formation.

Microwave-Assisted Synthesis

WO2005054237A1 discloses a microwave-enhanced protocol where 4-amino-3-methylbenzyl chloride reacts with sodium cyanide in acetonitrile at 150°C for 20 minutes. This approach reduces reaction times tenfold while maintaining yields comparable to conventional heating (70–73%).

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.28 (s, 3H, CH₃), 3.72 (s, 2H, CH₂CN), 6.62–6.70 (m, 3H, Ar-H) |

| IR (KBr) | 2225 cm⁻¹ (C≡N), 3350–3380 cm⁻¹ (N-H) |

| MS (EI) | m/z 146 [M]⁺ |

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

La natamycine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la natamycine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

Mécanisme d'action

La natamycine exerce ses effets antifongiques en se liant à l'ergostérol, un composant clé des membranes cellulaires fongiques. Cette liaison perturbe la structure et la fonction de la membrane, conduisant à la mort cellulaire. Contrairement aux autres antibiotiques polyéniques, la natamycine ne modifie pas de manière significative la perméabilité membranaire. Au lieu de cela, elle empêche la fusion des vacuoles dépendante de l'ergostérol, ainsi que la fusion et la fission membranaires.

Mécanisme D'action

Natamycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the structure and function of the membrane, leading to cell death. Unlike other polyene antibiotics, natamycin does not significantly alter membrane permeability. Instead, it prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Comparaison Avec Des Composés Similaires

2-(4-Amino-3-methylphenyl)benzothiazole

- Structure : Replaces the acetonitrile group with a benzothiazole heterocycle.

- Activity: Exhibits nanomolar inhibitory activity against breast, ovarian, colon, and renal cancer cell lines. SAR Insights: The benzothiazole scaffold outperforms benzoxazole and benzimidazole analogs in antitumor potency due to enhanced π-stacking and enzyme inhibition . Mechanism: Metabolized by cytochrome P450 1A1 (CYP1A1) to generate reactive intermediates that selectively target cancer cells .

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

- Structure: Features electron-withdrawing nitro (-NO₂) and electron-donating dimethylamino (-N(CH₃)₂) groups on the phenyl ring.

- Properties :

4-Amino-α-(4-fluorophenyl)benzeneacetonitrile

Table 1: Antitumor Activity of Selected Analogues

| Compound | IC₅₀ (nM) | Target Cell Lines | Key Features |

|---|---|---|---|

| 2-(4-Amino-3-methylphenyl)benzothiazole | 10–50 | Breast, Ovarian, Renal | CYP1A1-activated prodrug |

| (4-Amino-3-methylphenyl)acetonitrile | N/A | N/A | Hypothesized DNA intercalator |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | N/A | N/A | Theoretical optoelectronic potential |

Key Findings :

- Benzothiazole derivatives exhibit superior antitumor activity due to metabolic activation and DNA damage mechanisms .

- Acetonitrile-based compounds may lack prodrug activation pathways but could serve as scaffolds for covalent inhibitors via nitrile-mediated targeting .

Physicochemical Properties

Table 2: Property Comparison

| Property | This compound | 2-(4-Amino-3-methylphenyl)benzothiazole | 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile |

|---|---|---|---|

| LogP | ~1.2 (predicted) | ~3.5 | ~2.8 |

| Solubility (H₂O) | Moderate | Low | Moderate |

| Dipole Moment (Debye) | 4.5 (predicted) | 5.8 | 4.2 |

Analysis :

- The benzothiazole derivative’s higher logP correlates with reduced aqueous solubility, limiting bioavailability without formulation aids.

- Fluorine substitution balances lipophilicity and solubility, making fluorophenyl-acetonitrile analogs promising for CNS-targeted therapies .

Q & A

Q. What strategies mitigate cytotoxicity during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.